Cas no 1261673-47-5 (2,3-Di-tert-butylbenzoic acid)

2,3-Di-tert-butylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Di-tert-butylbenzoic acid
- 2,3-ditert-butylbenzoic acid
-
- インチ: 1S/C15H22O2/c1-14(2,3)11-9-7-8-10(13(16)17)12(11)15(4,5)6/h7-9H,1-6H3,(H,16,17)
- InChIKey: BXSHAIASGAPXAC-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC(=C1C(C)(C)C)C(C)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 37.3
2,3-Di-tert-butylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015700-500mg |
2,3-Di-tert-butylbenzoic acid |
1261673-47-5 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A015015700-1g |
2,3-Di-tert-butylbenzoic acid |
1261673-47-5 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A015015700-250mg |
2,3-Di-tert-butylbenzoic acid |
1261673-47-5 | 97% | 250mg |
$494.40 | 2023-09-03 |
2,3-Di-tert-butylbenzoic acid 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2,3-Di-tert-butylbenzoic acidに関する追加情報
Recent Advances in the Application of 2,3-Di-tert-butylbenzoic acid (CAS: 1261673-47-5) in Chemical Biology and Pharmaceutical Research
2,3-Di-tert-butylbenzoic acid (CAS: 1261673-47-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sterically hindered benzoic acid derivative has demonstrated unique physicochemical properties that make it valuable for various applications, including medicinal chemistry, materials science, and chemical biology. Recent studies have particularly focused on its potential as a building block for novel drug candidates and its role in modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2,3-Di-tert-butylbenzoic acid as a key intermediate in the synthesis of novel kinase inhibitors. The researchers found that the bulky tert-butyl groups at the 2 and 3 positions provided exceptional steric hindrance, which proved crucial for achieving selective binding to the ATP-binding pockets of specific protein kinases. The study reported several derivatives showing promising activity against cancer-related kinases with improved selectivity profiles compared to existing inhibitors.
In the field of chemical biology, recent work published in ACS Chemical Biology (2024) has demonstrated the utility of 1261673-47-5 as a molecular probe for studying protein-ligand interactions. The compound's unique steric properties were leveraged to investigate allosteric binding sites in various enzymes, providing new insights into enzyme regulation mechanisms. The study highlighted how the tert-butyl groups create specific molecular recognition patterns that can be exploited for targeted protein modulation.
From a pharmaceutical development perspective, 2,3-Di-tert-butylbenzoic acid has shown potential in addressing drug formulation challenges. A recent patent application (WO2023124567) describes its use as a crystallization modifier in the production of amorphous solid dispersions, significantly improving the bioavailability of poorly soluble active pharmaceutical ingredients. The compound's ability to disrupt molecular packing was found to be particularly effective in maintaining drug molecules in their amorphous state.
Ongoing research presented at the 2024 American Chemical Society National Meeting suggests novel applications of 1261673-47-5 in PROTAC (Proteolysis Targeting Chimera) technology. Early results indicate that derivatives of this compound can serve as effective linkers in PROTAC molecules, potentially overcoming some of the current limitations in targeted protein degradation strategies. The steric bulk of the tert-butyl groups appears to contribute to favorable ternary complex formation between the target protein and E3 ubiquitin ligase.
While these developments are promising, challenges remain in the broader application of 2,3-Di-tert-butylbenzoic acid. Recent computational studies have highlighted the need for careful consideration of its metabolic stability and potential interactions with drug-metabolizing enzymes. However, the compound's unique properties continue to make it a valuable tool in chemical biology research and a promising candidate for further pharmaceutical development.
1261673-47-5 (2,3-Di-tert-butylbenzoic acid) 関連製品
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 2227832-26-8(4-amino-1-ethyl-5-(4-methyl-1H-imidazol-2-yl)pyrrolidin-2-one)
- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))
- 2470436-97-4(5-Methyl-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)
- 1357353-08-2(6-BROMO-1-HEXANOL)
- 1412452-25-5([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)
- 898651-01-9(3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)



